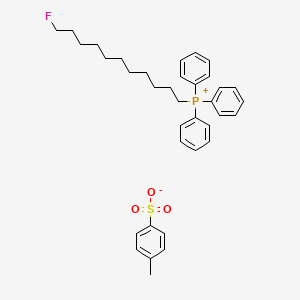
(11-Fluoroundecyl)triphenylphosphanium4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate: is a chemical compound with a complex structure that includes a fluorinated alkyl chain, a triphenylphosphonium group, and a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the fluorinated alkyl chain and the triphenylphosphonium groupSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound may have uses in industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to penetrate cell membranes, while the fluorinated alkyl chain and sulfonate group contribute to its overall activity. These interactions can affect various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (11-bromoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-chloroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-iodoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate is unique due to the presence of the fluorine atom in the alkyl chain. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it distinct from its bromine, chlorine, and iodine counterparts .
Properties
Molecular Formula |
C36H44FO3PS |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
11-fluoroundecyl(triphenyl)phosphanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H37FP.C7H8O3S/c30-25-17-6-4-2-1-3-5-7-18-26-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29;1-6-2-4-7(5-3-6)11(8,9)10/h8-16,19-24H,1-7,17-18,25-26H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
YGZPGZMWKGJODN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCCCF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


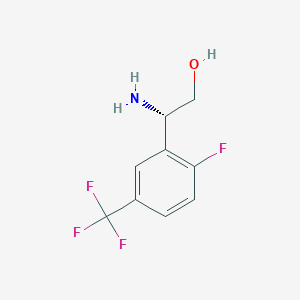
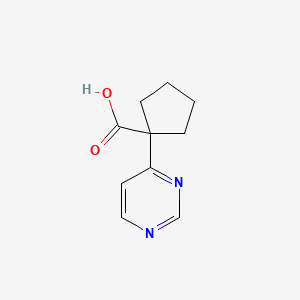
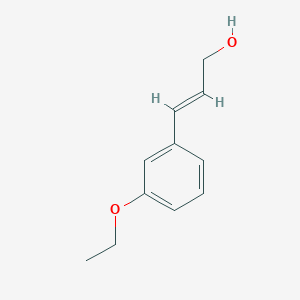
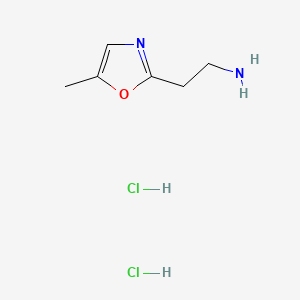
![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
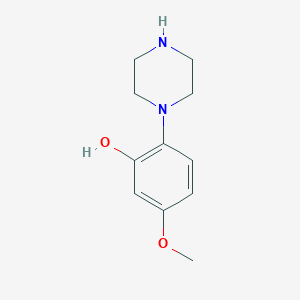
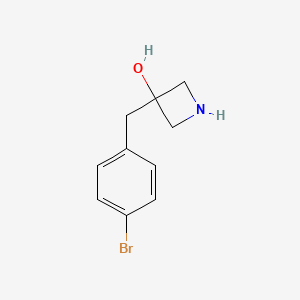
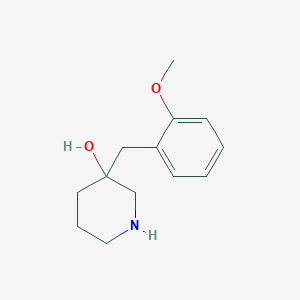
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
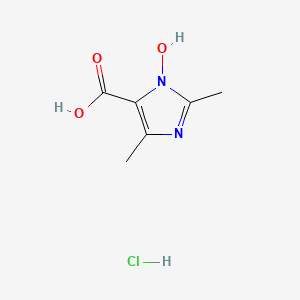
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)

![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
